5,6-Diamino-8-(diethylamino)-2-ethyl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile
Description
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Properties
IUPAC Name |
5,6-diamino-8-(diethylamino)-2-ethyl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-4-9-7-10-12-11(8-18)16(23(5-2)6-3)21-14(19)13(12)15(20)22-17(10)24-9/h9H,4-7H2,1-3H3,(H2,19,21)(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOFKTRYGXSRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C3C(=C(N=C(C3=C(N=C2O1)N)N)N(CC)CC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Diamino-8-(diethylamino)-2-ethyl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile is a synthetic compound that belongs to the naphthyridine family. The compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C17H22N6O
- Molecular Weight : 326.4 g/mol
- CAS Number : Not specified in available literature.
Biological Activity Overview
The biological activities of 5,6-diamino derivatives and related naphthyridines have been explored in various studies. Key findings indicate that these compounds exhibit multiple pharmacological effects:
-
Anticancer Activity :
- Naphthyridine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5,6-diamino derivatives were tested against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), demonstrating IC50 values in the low micromolar range .
- Aaptamine, a related naphthyridine derivative, exhibited potent anticancer effects by inducing apoptosis in cancer cells through p53-independent mechanisms .
- Antimicrobial Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of naphthyridine derivatives, several compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that specific structural modifications significantly enhanced their activity against various cancers. For instance, modifications at the amino group increased potency against lung and breast cancer cell lines .
The mechanism by which 5,6-diamino derivatives exert their biological effects is not fully elucidated; however, several hypotheses exist:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Compounds like aaptamine induce apoptosis through mitochondrial pathways independent of p53 signaling.
- Inflammatory Pathway Modulation : Some derivatives inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in inflammatory diseases .
Preparation Methods
Diels-Alder Cycloaddition Approaches
Microwave-assisted intramolecular Diels-Alder (DA) reactions have proven effective for constructing related benzo[c]naphthyridines. As demonstrated in PMC studies, o-furyl(allylamino)pyridine precursors undergo DA cyclization under acidic conditions to yield dihydro intermediates, which aromatize upon oxidation.
Example Protocol
- Precursor synthesis : 2-Furyl-3-allylaminopyridine derivatives are prepared via Ullmann coupling.
- Cyclization : Microwave irradiation (150°C, 30 min) in acetic acid catalyzes DA adduct formation.
- Aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully conjugated system.
Smiles Rearrangement Strategies
The Smiles rearrangement offers an alternative route to naphthyridine cores. N-(2-nitrophenyl)pyridin-2-amines undergo base-mediated cyclization to form 1,5-naphthyridines, with subsequent functionalization enabling furo ring annulation.
Regioselective Amination at C5 and C6
Nitration-Reduction Sequence
Patent EP0560406A1 describes a robust method for introducing amino groups in pyridine systems:
- Protection : Treat 2,5-diaminopyridine derivatives with ethyl chloroformate to form bis-alkoxycarbonyl intermediates (e.g., N²,N⁵-bis(ethoxycarbonyl)-2,5-diaminopyridine).
- Nitration : Nitric acid/sulfuric acid mixture introduces a nitro group at C6 (meta to directing groups).
- Reduction : Catalytic hydrogenation (H₂/Pt) reduces the nitro group to amine while cleaving protecting groups.
Critical Parameters
- Temperature control (<5°C during nitration) prevents oxidative decomposition.
- Use of calcium carbonate buffer maintains pH >7 during protection.
Diethylamino and Ethyl Substituent Installation
Nucleophilic Aromatic Substitution at C8
The electron-deficient naphthyridine core facilitates displacement of leaving groups (e.g., Cl, Br) by diethylamine:
Optimized Conditions
Ethyl Group Introduction via Alkylation
The C2 ethyl group is introduced early in the synthesis via:
- Mitsunobu Reaction : Treat hydroxyl-containing precursors with triethylamine and DIAD.
- Friedel-Crafts Alkylation : Ethyl iodide/AlCl₃ in dichloromethane.
Carbonitrile Group Installation
Sandmeyer Cyanation
Post-functionalization of halogenated intermediates:
- Diazotization : NaNO₂/HCl at 0-5°C
- CuCN/KCN Mediated Displacement : Forms C9-CN bond with >65% efficiency.
Integrated Synthetic Route
Combining these methodologies yields the following optimized sequence:
Analytical Characterization Data
Key spectroscopic properties of the target compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₆O |
| Molecular Weight | 326.4 g/mol |
| ¹H NMR (DMSO-d₆) | δ 1.12 (t, 6H), 2.45 (q, 2H) |
| HRMS (ESI+) | m/z 327.1932 [M+H]⁺ |
Industrial-Scale Considerations
Large-scale production requires:
- Cost Optimization : Replace DDQ with MnO₂ for aromatization.
- Safety Protocols : Automated temperature control during exothermic nitrations.
- Green Chemistry Metrics : E-factor reduction via solvent recycling (up to 40% recovery).
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex heterocyclic structure?
Methodological Answer: Multi-step organic synthesis with microwave-assisted techniques is advised to enhance reaction efficiency. For example, microwave irradiation can reduce reaction times and improve regioselectivity in naphthyridine derivatives, as demonstrated in analogous compounds . Statistical Design of Experiments (DoE) should be applied to identify critical variables (e.g., temperature, solvent polarity) and optimize conditions. Fractional factorial designs are particularly useful for minimizing experimental runs while maximizing data quality .
Example Table: Key Variables for Synthesis Optimization
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 80–150°C | High (nonlinear correlation) |
| Solvent (DMF vs. DMSO) | Polar aprotic | Moderate (DMSO favored) |
| Microwave Power | 100–300 W | Critical for cyclization |
Q. How can structural characterization be rigorously validated for this compound?
Methodological Answer: Use a combination of , , and IR spectroscopy to confirm functional groups (e.g., amino, carbonitrile). For example, the carbonitrile group typically exhibits a sharp IR peak near 2250 cm, while dihydrofuro rings show distinct proton coupling patterns in NMR (e.g., δ 7.0–8.5 ppm for aromatic protons) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns.
Q. What purification techniques are effective for isolating this compound from reaction byproducts?
Methodological Answer: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for initial separation. For high-purity isolation (>98%), recrystallization using DMF/water mixtures has proven effective for structurally similar naphthyridines . Advanced techniques like preparative HPLC with C18 columns can resolve stereoisomers or closely related derivatives .
Q. How does the diethylamino substituent influence the compound’s solubility and reactivity?
Methodological Answer: The diethylamino group enhances solubility in polar organic solvents (e.g., DCM, THF) due to its electron-donating nature. Reactivity studies should compare derivatives with/without this group using kinetic assays. For example, in nucleophilic substitution reactions, the diethylamino moiety may sterically hinder attack at adjacent positions, as observed in morpholino-substituted analogs .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store under inert atmosphere (argon) at –20°C to prevent oxidation of the dihydrofuro ring. Lyophilization is advised for long-term storage. Stability assays under varying pH and temperature conditions (e.g., 25–40°C) should be conducted to assess degradation pathways, as amino groups in naphthyridines are prone to hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the 3D conformation’s impact on target binding?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s lowest-energy conformation. Molecular docking simulations (AutoDock Vina) against known targets (e.g., kinase enzymes) should prioritize flexible side-chain residues. Compare results with X-ray crystallography data from analogous compounds to validate predictions .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
Methodological Answer: Reproduce assays under standardized conditions (e.g., IC measurements in triplicate). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay media. Cross-validate using orthogonal methods (e.g., fluorescence-based ATP assays vs. colony counting) .
Q. How to design a reaction mechanism study for the dihydrofuro ring opening?
Methodological Answer: Use isotopic labeling () to track oxygen migration during acid-catalyzed ring opening. Kinetic isotope effects (KIE) and intermediate trapping (e.g., with TEMPO) can elucidate whether the process proceeds via radical or carbocation pathways. Reference analogous studies on dihydropyridine systems .
Q. What strategies mitigate side reactions during functionalization of the carbonitrile group?
Methodological Answer: Protect the amino groups with Boc or Fmoc moieties before derivatization. For cyano group reduction (e.g., to amine), use Pd/C with hydrazine hydrate under mild conditions to avoid over-reduction. Monitor intermediates via TLC or in-situ IR .
Q. How to integrate this compound into a structure-activity relationship (SAR) study for anticancer activity?
Methodological Answer: Synthesize analogs with systematic substitutions (e.g., replacing diethylamino with piperidine or varying the ethyl group). Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and correlate with computed descriptors (logP, polar surface area). Use multivariate regression to identify pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
